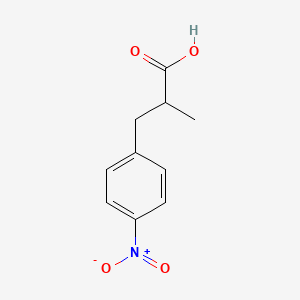

2-Methyl-3-(4-nitrophenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-methyl-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) |

InChI Key |

SQSQBTYAUOXOJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Methyl 3 4 Nitrophenyl Propanoic Acid

Established Synthetic Pathways

Friedel-Crafts Alkylation Approaches

A versatile and widely employed method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. This approach is adaptable for the preparation of 2-Methyl-3-(4-nitrophenyl)propanoic acid, leveraging a Friedel-Crafts-type alkylation of a malonate ester.

The initial step in this synthetic route involves the alkylation of a suitable malonate ester with a 4-nitrotoluene (B166481) derivative, typically a 4-nitrobenzyl halide. For the synthesis of the target compound, diethyl methylmalonate is the appropriate starting malonate ester. The reaction proceeds via the formation of an enolate from diethyl methylmalonate, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide).

The enolate is generated by treating diethyl methylmalonate with a suitable base. Sodium ethoxide is a commonly used base for this transformation, as it is readily prepared and effective in deprotonating the acidic α-hydrogen of the malonate ester. The reaction is typically carried out in an anhydrous solvent, such as ethanol (B145695), to prevent unwanted side reactions.

A general procedure for this alkylation is as follows: Diethyl methylmalonate is added to a solution of sodium ethoxide in absolute ethanol. To this mixture, a solution of 4-nitrobenzyl bromide in ethanol is added, and the reaction mixture is heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the resulting product is diethyl 2-methyl-2-(4-nitrobenzyl)malonate. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Diethyl methylmalonate | 4-Nitrobenzyl bromide | Sodium ethoxide | Ethanol | Diethyl 2-methyl-2-(4-nitrobenzyl)malonate |

The diethyl 2-methyl-2-(4-nitrobenzyl)malonate obtained from the alkylation step is then converted to the final product, this compound, through a two-step process of hydrolysis and decarboxylation.

The ester groups of the dialkylmalonate are first hydrolyzed to carboxylic acid groups. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is frequently employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This process yields the corresponding dicarboxylate salt.

Following hydrolysis, the reaction mixture is acidified, which protonates the carboxylate groups to form a substituted malonic acid. This intermediate is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to form the desired this compound.

A representative experimental procedure involves dissolving the crude diethyl 2-methyl-2-(4-nitrobenzyl)malonate in ethanol and adding an aqueous solution of sodium hydroxide. prepchem.com The mixture is heated to facilitate the hydrolysis of the ester groups. After the reaction is complete, the ethanol is removed, and the aqueous solution is acidified with a strong acid, such as hydrochloric acid, leading to the precipitation of the final product. The solid product can then be collected by filtration and purified by recrystallization.

| Starting Material | Reagents | Key Steps | Final Product |

| Diethyl 2-methyl-2-(4-nitrobenzyl)malonate | 1. Sodium hydroxide (aq) 2. Hydrochloric acid (aq) | 1. Saponification (hydrolysis) 2. Acidification and Decarboxylation | This compound |

Nitration of Phenylpropanoic Acid Derivatives

An alternative synthetic strategy involves the direct nitration of a pre-existing phenylpropanoic acid derivative. This approach is contingent on achieving the desired regioselectivity to introduce the nitro group at the para position of the phenyl ring.

The starting material for this pathway would be 2-methyl-3-phenylpropanoic acid. The nitration is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

The reaction is generally carried out by adding the nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to a solution of the 2-methyl-3-phenylpropanoic acid in concentrated sulfuric acid, while maintaining a low temperature to control the exothermic reaction and minimize the formation of byproducts. truman.edumnstate.edu

The directing effect of the substituents on the aromatic ring is a critical factor in determining the outcome of the nitration reaction. The alkyl side chain (-CH₂CH(CH₃)COOH) is an ortho, para-directing group due to its electron-donating nature through hyperconjugation. Therefore, the nitration of 2-methyl-3-phenylpropanoic acid is expected to yield a mixture of ortho- and para-nitro isomers.

However, steric hindrance from the bulky propanoic acid side chain may disfavor substitution at the ortho position, thereby favoring the formation of the para-nitro isomer, which is the desired this compound.

Precise control of the reaction conditions, particularly temperature, is crucial for achieving high regioselectivity and minimizing the formation of dinitrated and other side products. truman.edu The reaction is typically conducted at low temperatures, often in an ice bath, to manage the exothermic nature of the nitration process. After the addition of the nitrating agent, the reaction mixture is often allowed to stir at a controlled temperature for a specific period to ensure complete reaction. The product is then isolated by pouring the reaction mixture into ice water, which causes the nitrated product to precipitate. The solid can then be collected, washed, and purified.

| Starting Material | Nitrating Agent | Key Considerations | Major Product |

| 2-Methyl-3-phenylpropanoic acid | Concentrated Nitric Acid and Concentrated Sulfuric Acid | Temperature control, Regioselectivity (ortho/para direction vs. steric hindrance) | This compound |

Carboxylation of Para-Nitroethylbenzene

The direct carboxylation of the benzylic position of para-nitroethylbenzene presents a potential, though challenging, route to this compound. This transformation involves the activation of a C-H bond at the carbon adjacent to the aromatic ring and its subsequent reaction with a carboxylating agent.

Reaction in the Presence of Alkaline Phenates

While direct carboxylation of para-nitroethylbenzene using alkaline phenates is not extensively documented for this specific compound, the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides, provides a conceptual basis. wikipedia.org In a hypothetical adaptation, an alkali metal salt of a phenol (B47542) could act as a base to generate a carbanion at the benzylic position of para-nitroethylbenzene, which could then react with carbon dioxide. However, the acidity of the benzylic protons in para-nitroethylbenzene is not sufficiently high for deprotonation by phenates under typical conditions.

More plausible approaches for the carboxylation of alkylbenzenes involve stronger bases or catalytic systems capable of activating the C-H bond. For instance, frustrated Lewis pairs (FLPs) have been shown to activate CO2 for the carboxylation of aromatics. scirp.orgresearchgate.net A system combining a Lewis acid like AlCl3 with an organosilane can form an intermediate that facilitates an electrophilic attack on the aromatic ring, although direct carboxylation at the benzylic position would require a different mechanistic pathway, likely involving radical or carbanionic intermediates. scirp.orgresearchgate.net

Recent advancements in photoredox catalysis have enabled the carboxylation of benzylic C-H bonds under metal-free conditions. acs.orgnih.gov This method involves a hydrogen atom transfer (HAT) catalyst that generates a benzylic radical. This radical is then reduced to a carbanion, which subsequently reacts with CO2. nih.gov

| Parameter | Observation |

| Catalyst System | Photoredox and organocatalysis (synergistic) |

| Key Intermediate | Benzylic radical |

| Carboxylating Agent | Carbon dioxide (CO2) |

| Reaction Conditions | Visible light, metal-free |

Solvent Effects in Carboxylation

The choice of solvent can significantly influence the outcome of carboxylation reactions. In the context of photocarboxylation of benzylic C-H bonds, dimethylformamide (DMF) has been identified as an effective solvent. acs.org The solvent can affect the solubility of reactants, the stability of intermediates, and the efficiency of the catalytic cycle. For Lewis acid-mediated carboxylations, the choice of solvent is critical to avoid side reactions and to ensure the activity of the catalyst. acs.org In some cases, the aromatic substrate itself can serve as the solvent. acs.org

Synthesis from Diethyl 2-Methyl-2-(4-nitrophenyl)malonate

The synthesis of the starting material, diethyl 2-methyl-2-(4-nitrophenyl)malonate, can be achieved through the alkylation of diethyl malonate. The acidic α-hydrogens of diethyl malonate (pKa ≈ 13) are readily deprotonated by a base such as sodium ethoxide to form a stable enolate. askthenerd.comucalgary.ca This enolate then acts as a nucleophile, attacking an appropriate electrophile.

The subsequent steps to arrive at the final product are hydrolysis and decarboxylation. The diethyl 2-methyl-2-(4-nitrophenyl)malonate is first hydrolyzed, typically under acidic or basic conditions, to yield the corresponding dicarboxylic acid. nih.govbeilstein-journals.orgstackexchange.com This intermediate, being a β-keto acid derivative, readily undergoes decarboxylation upon heating to afford the desired this compound. askthenerd.comlibretexts.org

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Alkylation | Diethyl malonate, NaOEt, 4-nitrobenzyl halide | Diethyl 2-(4-nitrobenzyl)malonate |

| 2 | Methylation | NaOEt, Methyl iodide | Diethyl 2-methyl-2-(4-nitrobenzyl)malonate |

| 3 | Hydrolysis | Acid or base (e.g., H3O+, NaOH) | 2-Methyl-2-(4-nitrobenzyl)malonic acid |

| 4 | Decarboxylation | Heat | This compound |

Innovative Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods for the preparation of chemical compounds. For this compound, innovative strategies focus on controlling stereochemistry and improving process efficiency.

Enantioselective Synthesis Approaches

Given that this compound possesses a chiral center, its enantioselective synthesis is of significant interest. Asymmetric synthesis of related 2-arylpropionic acids, a class of nonsteroidal anti-inflammatory drugs (NSAIDs), has been extensively studied. orientjchem.org These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic asymmetric reactions involving nitroalkenes are well-developed, utilizing both organocatalysts and metal-based catalysts. pageplace.de These methodologies could potentially be adapted for the enantioselective synthesis of the target molecule. For instance, the asymmetric Michael addition of a nucleophile to a nitroalkene derivative could establish the chiral center with high enantioselectivity. researchgate.net Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, have proven effective in promoting such reactions. researchgate.net

Another approach involves the asymmetric hydrogenation of a corresponding unsaturated precursor, which has been successfully applied to the synthesis of β-aryloxycarboxylic esters. nih.gov The use of chiral metal complexes, for example with rhodium and specific phosphine (B1218219) ligands, can lead to high enantioselectivity.

The development of chiral catalysts that are tolerant of the nitro group is crucial for the successful application of these methods to the synthesis of this compound. pageplace.de

Continuous Flow Reactor Applications in Compound Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. vapourtec.comresearchgate.netbeilstein-journals.orgresearchgate.netmicroflutech.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, such as nitration reactions. vapourtec.comresearchgate.netbeilstein-journals.orgresearchgate.net

The synthesis of this compound could be adapted to a continuous flow process. For example, if the synthesis involves a nitration step, performing this reaction in a microreactor or a continuous flow setup would allow for precise control of the reaction temperature and stoichiometry, thereby minimizing the risk of runaway reactions and improving product selectivity. vapourtec.combeilstein-journals.org

Furthermore, multi-step syntheses can be telescoped in a continuous flow system, eliminating the need for isolation and purification of intermediates. This has been demonstrated in the synthesis of pharmaceuticals like ibuprofen. sci-hub.sesemanticscholar.orgresearchgate.netnih.govgoogle.com A flow-based synthesis of this compound could integrate the key reaction steps, such as alkylation, hydrolysis, and decarboxylation, into a single, automated process.

| Advantage of Continuous Flow | Application in Synthesis of this compound |

| Enhanced Safety | Control of exothermic nitration steps. |

| Improved Control | Precise regulation of temperature, pressure, and stoichiometry. |

| Scalability | Easier scale-up by extending operation time or "numbering-up" reactors. |

| Process Intensification | Telescoping of multiple reaction steps, reducing footprint and waste. |

Enhanced Heat and Mass Transfer Considerations

Effective heat and mass transfer are paramount in the synthesis of this compound, as they directly influence reaction kinetics, selectivity, and safety. The introduction of the nitro group onto the aromatic ring is typically a highly exothermic step. Inadequate heat removal can lead to a rapid increase in temperature, promoting the formation of undesired byproducts and posing a safety risk.

Key considerations include:

Reactor Design: For industrial-scale production, the choice of reactor is critical. A jacketed reactor with efficient stirring and a high surface-area-to-volume ratio is necessary to maintain precise temperature control. The use of continuous flow reactors can offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature management and improved safety profiles.

Mixing Efficiency: The reaction mixture may involve multiple phases (e.g., solid catalysts, immiscible liquids). Efficient agitation is crucial to ensure homogeneity, maximize the interfacial area between reactants, and prevent localized "hot spots." Poor mixing can lead to low conversion rates and an increase in impurity formation.

Solvent Selection: The solvent not only dissolves reactants but also acts as a heat sink. Solvents with high heat capacity and appropriate boiling points can help absorb the heat generated during the reaction. The solvent's viscosity also impacts mass transfer rates, with less viscous solvents generally promoting faster diffusion of reactants.

Process Optimization for Scalability

Transitioning a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges. Process optimization for the synthesis of this compound must address these scalability issues to ensure the process is economically viable and robust. nih.govnih.gov

Core areas for optimization include:

Cost of Raw Materials: On a large scale, the cost of starting materials, reagents, and solvents becomes a significant factor. nih.gov Investigating alternative, less expensive starting materials or developing routes with fewer steps can drastically improve the economic feasibility.

Process Simplification: Minimizing the number of reaction steps and avoiding complex purification methods, such as column chromatography, is essential for large-scale synthesis. Developing a process where the final product can be isolated through crystallization is highly desirable.

Solvent and Reagent Recycling: The environmental impact and cost associated with solvent waste are significant. nih.gov Implementing procedures for solvent recovery and recycling is a key principle of green chemistry and is crucial for scalable production. rsc.org

Safety and Environmental Profile: A scalable process must be inherently safe. This involves understanding the thermal hazards of the reaction, avoiding the use of highly toxic or explosive reagents, and minimizing waste generation. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of various reaction parameters is necessary. rsc.orgresearchgate.net This involves studying the effect of each parameter on the reaction outcome to identify the optimal conditions.

A hypothetical synthetic step, such as the alkylation of a 4-nitrophenylacetate precursor, could be optimized by examining the variables in the table below.

Table 1: Illustrative Optimization of Reaction Parameters

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Temperature (°C) | 25 (Room Temp) | 50 | 80 | Affects reaction rate versus the formation of thermal degradation byproducts. Higher temperatures may speed up the reaction but can decrease selectivity. |

| Base | Potassium Carbonate | Sodium Hydride | Lithium diisopropylamide (LDA) | The strength and steric bulk of the base influence the efficiency of deprotonation and can affect side reactions like elimination or self-condensation. |

| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Solvent polarity and coordinating ability can influence the solubility of reactants and stabilize charged intermediates, impacting the reaction rate and pathway. |

| Concentration (M) | 0.1 | 0.5 | 1.0 | Higher concentrations can increase the reaction rate but may lead to issues with solubility, viscosity, and heat dissipation. |

| Reaction Time (h) | 4 | 12 | 24 | Monitoring the reaction over time is crucial to determine the point of maximum product formation before significant degradation or side reactions occur. |

Detailed research findings from such optimization studies would typically involve analyzing the product mixture at each condition using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the yield of this compound and identify any impurities. This data-driven approach allows for the fine-tuning of the reaction to achieve the highest possible efficiency and product quality.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 4 Nitrophenyl Propanoic Acid

Kinetic and Thermodynamic Aspects of Reactivity

Specific kinetic and thermodynamic data for 2-Methyl-3-(4-nitrophenyl)propanoic acid are not widely available. However, the reactivity can be understood from the general principles governing its constituent reactions.

Thermodynamics:

Nitro Group Reduction : The hydrogenation of a nitro group to an amine is a highly exothermic process, meaning it is thermodynamically favorable. wikipedia.orglibretexts.orglibretexts.org The reaction involves the formation of stronger bonds and the release of significant energy.

Electrophilic Aromatic Substitution : The addition of an electrophile to the deactivated ring is thermodynamically less favorable than for benzene (B151609) due to the destabilizing effect of the nitro group on the carbocation intermediate.

Kinetics:

Nitro Group Reduction : While thermodynamically favorable, the reduction requires a catalyst to overcome a significant activation energy barrier. libretexts.orglibretexts.org The reaction rate is influenced by factors such as catalyst type, solvent, temperature, and pressure. orientjchem.org Kinetic studies on similar nitroarenes show that the rate is often faster for substrates with electron-withdrawing groups, which is consistent with a mechanism involving nucleophilic attack by a hydride species or electron transfer. nih.gov

Electrophilic Aromatic Substitution : The rate of EAS would be extremely slow due to the high activation energy imposed by the deactivating nitro group. youtube.com The rate-determining step is the initial attack of the electrophile to form the unstable carbocation intermediate (the Wheland intermediate).

Nucleophilic Aromatic Substitution : For a derivative with a leaving group, the rate of SₙAr would be significantly enhanced by the para-nitro group. The rate-determining step is typically the formation of the resonance-stabilized Meisenheimer complex. wikipedia.org

Interactive Data Table: Summary of Kinetic and Thermodynamic Factors

| Reaction Type | Thermodynamic Driving Force | Kinetic Barrier | Key Influencing Factor |

|---|---|---|---|

| Nitro Reduction | Highly Favorable (Exothermic) libretexts.org | High (requires catalyst) libretexts.org | Catalyst activity, H₂ pressure. |

| Electrophilic Substitution | Unfavorable | Very High | Strong deactivation by the -NO₂ group. youtube.com |

| Nucleophilic Substitution * | Favorable | Moderate | Strong activation by the -NO₂ group. wikipedia.org |

*Applicable to derivatives with a suitable leaving group.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. wikipedia.orgbaranlab.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org

For a reaction involving the cleavage of the C-H bond at the alpha-carbon (the carbon bearing the methyl group) of this compound, a primary KIE would be expected. By comparing the reaction rate of the standard compound with its deuterated analogue (where the hydrogen at the alpha-position is replaced by deuterium), the magnitude of the KIE (kH/kD) can be determined. A significant kH/kD value (typically > 2) would indicate that the C-H bond is indeed broken in the rate-limiting step.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reactant Isotope | Rate Constant (s⁻¹) | kH/kD | Mechanistic Implication |

|---|---|---|---|

| Protium (¹H) | kH | - | Baseline rate |

Electronic Effects on Reaction Rates (Hammett Analysis)

Hammett analysis is a well-established method in physical organic chemistry used to quantify the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.orgwalisongo.ac.id The analysis involves correlating the logarithm of the reaction rate constants (k) or equilibrium constants (K) for a series of substituted aromatic compounds against the substituent constant (σ), which reflects the electronic properties of the substituent. The slope of this correlation, known as the reaction constant (ρ), provides insight into the nature of the transition state. libretexts.org

For this compound, the para-nitro group is a strong electron-withdrawing group, which would significantly influence reactions at the carboxylic acid moiety or the benzylic position. A Hammett plot could be constructed by studying a series of related compounds with different para-substituents (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) and measuring their reaction rates for a specific transformation, such as the esterification or hydrolysis of the carboxylic acid.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge (or loss of negative charge) in the transition state. libretexts.org

Table 2: Illustrative Data for Hammett Analysis of a Reaction Involving 3-(4-substituted-phenyl)propanoic Acid Derivatives

| Substituent (X) | Substituent Constant (σp) | log(kX/kH) |

|---|---|---|

| -OCH₃ | -0.27 | (Experimental Value) |

| -CH₃ | -0.17 | (Experimental Value) |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | (Experimental Value) |

This table illustrates the type of data collected for a Hammett analysis. The slope of a plot of log(kX/kH) versus σp would yield the reaction constant, ρ.

Electrochemical Reaction Pathways

The electrochemical behavior of this compound is primarily dictated by the reducible nitro group. Voltammetric techniques are instrumental in probing the reduction processes and elucidating the redox mechanism. researchgate.net

Voltammetric Studies of Reduction Processes

Cyclic voltammetry (CV) is a key technique used to study the reduction of nitroaromatic compounds. researchgate.net In a typical CV experiment of a nitroaromatic compound in an aprotic solvent, a one-electron reduction to form a stable radical anion is often observed as a reversible or quasi-reversible wave. researchgate.netnih.gov The reduction potential provides information about the ease of reduction of the nitro group. The presence of the electron-donating methyl group and the propanoic acid side chain would influence the electronic environment of the nitro group and thus its reduction potential compared to nitrobenzene.

In protic media, the reduction mechanism is generally more complex and involves multiple electrons and protons, leading to the formation of hydroxylamine (B1172632) and ultimately the corresponding amine. nih.govwikipedia.org The voltammetric response in this case typically shows an irreversible peak at a more positive potential compared to the one-electron reduction in aprotic media.

Table 3: Expected Voltammetric Reduction Data for this compound

| Medium | Technique | Observed Process | Peak Potential (Ep) | Mechanistic Indication |

|---|---|---|---|---|

| Aprotic (e.g., DMF) | Cyclic Voltammetry | One-electron reduction | Epc1 | Formation of a radical anion (ArNO₂⁻) |

This table outlines the expected voltammetric behavior based on general principles of nitroaromatic electrochemistry. Specific peak potentials would need to be determined experimentally.

Redox Mechanism Elucidation

The elucidation of the redox mechanism involves a detailed analysis of voltammetric data obtained under various conditions, such as different pH values and scan rates. The general mechanism for the reduction of a nitroaromatic compound (ArNO₂) can proceed through several steps. nih.govnih.gov

In aprotic media, the initial step is the formation of the nitro radical anion: ArNO₂ + e⁻ ⇌ ArNO₂⁻

In protic media, the mechanism is more intricate. The initial radical anion can be protonated, leading to further reduction steps. A common pathway involves a total of four electrons and four protons to form the hydroxylamine derivative: ArNO₂ + 4e⁻ + 4H⁺ → ArNHOH + H₂O

The hydroxylamine can be further reduced in a two-electron, two-proton step to form the amine: ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

By studying the effect of pH on the peak potential, the number of protons involved in the rate-determining step of the reduction can be estimated. Similarly, analysis of the relationship between peak current and the scan rate provides information on whether the process is diffusion-controlled or involves adsorption onto the electrode surface.

Derivatives and Analogues of 2 Methyl 3 4 Nitrophenyl Propanoic Acid: Synthesis and Chemical Characteristics

Ester Derivatives

Ester derivatives of 2-methyl-3-(4-nitrophenyl)propanoic acid are primarily synthesized through the esterification of the parent carboxylic acid. The reactivity of these esters is influenced by the electron-withdrawing nitro group on the phenyl ring.

Methyl 3-(4-nitrophenyl)propanoate is an organic compound belonging to the phenylpropanoid group. biosynth.com Its structure features a nitrophenyl group attached to a propanoic acid methyl ester backbone. ontosight.ai This compound serves as a versatile starting material for the synthesis of other aromatic and heterocyclic compounds due to the potential for various chemical transformations of the nitro group. ontosight.ai

The typical synthesis involves the esterification of 3-(4-nitrophenyl)propanoic acid with methanol (B129727), a reaction catalyzed by an acid. ontosight.ai Another method involves adding concentrated sulfuric acid to a solution of 2-(4-nitrophenyl)propanoic acid in methanol and stirring the mixture overnight. chemicalbook.com

Table 1: Chemical Properties of Methyl 3-(4-Nitrophenyl)propanoate

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.2 g/mol |

| CAS Number | 54405-42-4 |

| Appearance | Yellow oil |

Data sourced from multiple references. biosynth.comchemicalbook.comnih.gov

Ethyl 2-methyl-3-(2-nitrophenyl)propanoate is another ester derivative characterized by the presence of a nitro group at the ortho position of the phenyl ring. nih.gov

A documented synthesis method for a related compound, ethyl 2-methyl-3-(2-nitrophenyl)propenoate, involves the reaction of 2-nitrobenzaldehyde (B1664092) with triphenyl(1-[ethoxycarbonyl]ethylidene)phosphorane. prepchem.com This suggests that Wittig-type reactions or similar condensation reactions are viable routes for synthesizing unsaturated precursors, which can then be reduced to obtain the saturated propanoate ester.

Table 2: Chemical Properties of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| CAS Number | 1185180-57-7 |

| Topological Polar Surface Area | 72.1 Ų |

| Complexity | 274 |

Data sourced from PubChem. nih.govguidechem.com

The synthesis of ester derivatives of nitrophenyl-substituted propanoic acids is generally achieved through standard esterification procedures. One common method is the Fischer esterification, where the corresponding carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com

Hydrolysis, the reverse reaction of esterification, splits the ester back into a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : The ester is heated under reflux with an excess of water containing a strong acid catalyst (e.g., HCl or H₂SO₄). This reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk The reaction is irreversible because the carboxylic acid is formed as its salt (e.g., sodium carboxylate), which is not reactive towards the alcohol. chemguide.co.uk This makes product separation simpler. To obtain the free carboxylic acid, the resulting salt is acidified after the alcohol has been removed, typically by distillation. chemguide.co.uk The synthesis of 2-methyl-2-(4-nitrophenoxy)propanoic acid, for example, involves the hydrolysis of an ethyl ester intermediate using lithium hydroxide (LiOH). researchgate.netnih.govnih.gov

Amino-Substituted Analogues

Amino-substituted analogues are typically prepared by the chemical reduction of the corresponding nitro compounds. The resulting aminophenyl derivatives are important intermediates in pharmaceutical synthesis.

(R)-3-(4-Aminophenyl)-2-methylpropionic acid is a chiral amino-substituted analogue. The presence of the amino group makes the aromatic ring more susceptible to electrophilic substitution compared to its nitro counterpart. This compound serves as a valuable building block in medicinal chemistry, where its specific stereochemistry can be crucial for biological activity. a2bchem.com

Table 3: Chemical Properties of (R)-3-(4-Aminophenyl)-2-methylpropionic Acid

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (2R)-3-(4-aminophenyl)-2-methylpropanoic acid |

Data sourced from ChemSpider. chemspider.com

The primary synthetic route to aminophenyl derivatives from their nitrophenyl precursors is the reduction of the nitro group. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reagents and conditions.

A common method involves catalytic hydrogenation. For instance, the synthesis of 3-(4-aminophenyl)-2-methoxypropanoic acid is achieved by treating 2-methoxy-3-(4-nitrophenyl)acrylic acid with hydrogen gas over a 5% palladium on carbon (Pd/C) catalyst in a suitable solvent like N,N-dimethylformamide or methanol. epo.org

Other reducing agents can also be employed. The reduction of 2-(4-nitrophenyl)-2-methylmalonate esters to the corresponding 2-(4-aminophenyl)-2-methylmalonate esters can be performed, which are then further processed to yield the desired aminophenyl propionic acid derivatives. google.com These methods highlight the conversion of a nitro-substituted aromatic ring to an amino-substituted one, a key step in producing these analogues.

Halogenated Derivatives

Halogenation of the phenyl ring in phenylpropanoic acid derivatives can significantly influence their chemical and physical properties. The introduction of electronegative halogen atoms can alter the electron density of the aromatic system, affecting reactivity and intermolecular interactions.

Fluoro-Substituted Phenylpropanoic Acid Derivatives

The synthesis of fluoro-substituted phenylpropanoic acid derivatives often involves multi-step processes. For instance, the preparation of compounds like 2-(3-Fluoro-4-nitrophenyl)propanoic acid has been documented. Another related derivative is Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which is synthesized through a modified Meerwein arylation. This reaction involves the diazotization of 2-fluoro-4-nitroaniline, followed by a reaction with methyl 2-furoate in the presence of a copper(II) chloride catalyst. mdpi.com

The introduction of fluorine can be of particular interest in medicinal chemistry. For example, 4-fluoro-2-formylphenylboronic acid has been noted as a potent antifungal agent. researchgate.net The position of the fluorine substituent on the aromatic ring plays a critical role in the compound's properties and activity. researchgate.net

Propenoic Acid Derivatives

Propenoic acid derivatives are characterized by a double bond in the propanoic acid chain, which introduces geometric isomerism (cis/trans) and alters the molecule's reactivity.

2-Methyl-3-(4-nitrophenyl)-2-Propenoic Acid (Cinnamic Acid Analogues)

2-Methyl-3-(4-nitrophenyl)-2-propenoic acid is an analogue of cinnamic acid, a naturally occurring aromatic carboxylic acid. nih.gov Cinnamic acid and its derivatives are known for a variety of biological activities and are used as precursors in the synthesis of other compounds. nih.gov The presence of a methyl group at the second position and a nitro group at the para position of the phenyl ring modifies the properties of the parent cinnamic acid structure.

The synthesis of related cinnamic acid esters, such as methyl (E)-3-(4-nitrophenyl)acrylate, can be achieved through methods like Claisen condensation, Knoevenagel condensation, or the Wittig reaction. smolecule.com One common laboratory-scale synthesis involves the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with diethyl malonate, followed by hydrolysis and decarboxylation.

The chemical reactivity of these compounds is influenced by the functional groups present. The propenoic acid moiety can undergo reactions typical of acrylic acids, while the nitro group can participate in electrophilic aromatic substitution reactions. smolecule.com

Below is a table summarizing the key characteristics of 2-Methyl-3-(4-nitrophenyl)-2-propenoic acid.

| Property | Value |

| Molecular Formula | C10H9NO4 |

| Molecular Weight | 207.18 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in many organic solvents |

Organometallic Derivatives

The carboxylic acid group of this compound and its derivatives can react with organometallic compounds to form new complexes with diverse structures and properties.

Organotin(IV) Compounds of Nitrophenyl Propenoic Acid Ligands

Organotin(IV) carboxylates are a well-studied class of compounds with applications ranging from catalysis to biocidal agents. nih.gov The interaction of nitrophenyl propenoic acid ligands with organotin(IV) moieties leads to the formation of complexes with varying coordination geometries and nuclearities.

The synthesis of organotin(IV) derivatives of nitrophenyl propenoic acids can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an organotin(IV) oxide or hydroxide, often under reflux in a suitable solvent like toluene, leading to the elimination of water. nih.gov An alternative method is the reaction of the sodium salt of the carboxylic acid with an organotin(IV) chloride. nih.gov

These reactions can yield mono-, di-, and triorganotin(IV) complexes with general formulas such as [R2SnL2] and [R3SnL], where R is an alkyl or aryl group and L is the carboxylate ligand. researchgate.net The resulting compounds are typically air-stable crystalline solids that are soluble in common organic solvents. nih.gov

The structural characterization of these organotin(IV) compounds relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy : The IR spectra of these complexes provide information about the coordination mode of the carboxylate group. The difference between the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO group (Δν) can indicate whether the carboxylate ligand is acting in a monodentate, bidentate, or bridging fashion.

Multinuclear NMR Spectroscopy :

1H and 13C NMR : These techniques are used to confirm the presence of the organic groups attached to both the tin atom and the carboxylate ligand.

119Sn NMR : The chemical shift (δ) in 119Sn NMR spectroscopy is particularly informative about the coordination number of the tin atom. For instance, chemical shifts for triorganotin(IV) derivatives often fall in a range that suggests a tetrahedral geometry, while diorganotin(IV) compounds may exhibit shifts indicative of higher coordination numbers, such as five or six. researchgate.net

Mass Spectrometry : Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the synthesized complexes, further confirming their structure. nih.gov

The table below summarizes the typical spectroscopic data for organotin(IV) derivatives of nitrophenyl propenoic acids.

| Spectroscopic Technique | Information Obtained |

| FTIR | Coordination mode of the carboxylate group (monodentate, bidentate, bridging) |

| 1H NMR | Confirmation of proton environments in the organic moieties |

| 13C NMR | Confirmation of carbon skeleton of the ligands and organotin groups |

| 119Sn NMR | Determination of the coordination number and geometry around the tin atom |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis |

Coordination Geometries in Solution and Solid State

In the solid state, derivatives of cinnamic acid, such as 2-methyl-3-(4-nitrophenyl)acrylic acid, exhibit well-defined crystal structures stabilized by various intermolecular interactions. nih.govresearchgate.net X-ray diffraction studies reveal that these molecules often form dimers through intermolecular O—H···O hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net In the case of 2-methyl-3-(4-nitrophenyl)acrylic acid, these dimers are further linked by intermolecular C—H···O hydrogen bonds, creating a more complex, sheet-like polymeric structure. nih.govresearchgate.net

Another related analogue, 2-methyl-2-(4-nitrophenoxy)propanoic acid, also forms centrosymmetric dimers in the crystal lattice via intermolecular O—H···O hydrogen bonds. researchgate.netscispace.com These dimers are further connected into chains through weak C—H···O interactions, and the crystal packing is stabilized by offset π–π interactions between adjacent benzene (B151609) rings. researchgate.netscispace.com

The table below summarizes key crystallographic data for 2-methyl-3-(4-nitrophenyl)acrylic acid, which provides a model for understanding the potential solid-state behavior of this compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3878 (3) |

| b (Å) | 8.1050 (5) |

| c (Å) | 8.3402 (4) |

| α (°) | 75.793 (2) |

| β (°) | 81.835 (3) |

| γ (°) | 87.686 (2) |

| V (ų) | 479.21 (4) |

| Z | 2 |

Data for 2-methyl-3-(4-nitrophenyl)acrylic acid researchgate.net

Other Chemically Modified Analogues

A variety of chemically modified analogues of arylpropanoic acids have been synthesized to explore their chemical and biological properties. researchgate.nethumanjournals.com These modifications often involve changes to the aromatic ring, the propanoic acid side chain, or the functional groups attached to them.

One common modification is the introduction of different substituents on the aromatic ring. For example, analogues such as 2-methyl-3-(4-methylphenyl)propanoic acid have been synthesized and studied. The synthesis of such compounds can be achieved through methods like the hydrolysis of the corresponding nitrile. These analogues can undergo various chemical reactions, including oxidation of the carboxylic acid group, reduction to the corresponding alcohol, and electrophilic substitution on the aromatic ring (e.g., nitration, sulfonation, halogenation).

Another class of analogues includes those with modifications to the propanoic acid backbone. For instance, the introduction of an amino group at the α-carbon leads to amino acid derivatives like 2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid. These modifications can introduce zwitterionic character and provide sites for further chemical reactions or biological interactions.

Furthermore, the linkage between the aromatic ring and the propanoic acid moiety can be altered. In 2-methyl-2-(4-nitrophenoxy)propanoic acid and 2-methyl-2-(4-nitrophenylsulfanyl)propanoic acid, an oxygen or sulfur atom, respectively, connects the aromatic ring to the propanoic acid unit. researchgate.netscispace.comnih.gov The synthesis of the phenoxy analogue involves the reaction of 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ester. researchgate.netscispace.com Similarly, the sulfanyl (B85325) analogue is prepared from 4-nitrothiophenol. nih.gov

The following table provides examples of chemically modified analogues and their key structural features.

| Compound Name | Key Structural Modification(s) |

| 2-Methyl-3-(4-methylphenyl)propanoic acid | Replacement of the nitro group with a methyl group. |

| 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid | Introduction of an amino group at the α-carbon and a biphenyl (B1667301) system. |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | An ether linkage connects the aromatic ring to the propanoic acid moiety. researchgate.netscispace.com |

| 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid | A thioether linkage connects the aromatic ring to the propanoic acid moiety. nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Replacement of the phenyl group with a furan (B31954) ring and various aryl substituents. mdpi.com |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Complex modification involving a thiazole (B1198619) ring and an amino linkage. mdpi.com |

Spectroscopic and Structural Elucidation of 2 Methyl 3 4 Nitrophenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-Methyl-3-(4-nitrophenyl)propanoic acid would be expected to show distinct signals for each unique proton environment. The protons on the aromatic ring would typically appear as doublets in the downfield region (approximately 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methine proton at the C2 position, the methylene (B1212753) protons at the C3 position, and the methyl protons would each exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be expected to have the largest chemical shift (typically >170 ppm). The aromatic carbons would appear in the region of approximately 120-150 ppm, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons (methyl, methine, and methylene) would resonate in the upfield region of the spectrum.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Organometallic Derivatives

No research detailing the synthesis and subsequent heteronuclear NMR analysis of organometallic derivatives of this compound, such as organotin derivatives, has been found. If such compounds were synthesized, ¹¹⁹Sn NMR spectroscopy would be a critical tool for characterizing their structure and bonding, with the chemical shift values indicating the coordination number of the tin atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Characteristic Vibrational Modes of Carboxyl and Nitro Groups

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The nitro group would exhibit two prominent stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

X-ray Crystallography

No published X-ray crystal structure for this compound is available. X-ray crystallography would provide definitive information about the solid-state structure of the molecule, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For related compounds, crystal structures often reveal dimeric arrangements formed through hydrogen bonding between the carboxylic acid groups of two molecules. scispace.comresearchgate.netnih.goviucr.org

An extensive search for empirical data regarding the spectroscopic and structural properties of this compound has been conducted. Unfortunately, specific crystallographic and High-Performance Liquid Chromatography (HPLC) data for this exact compound is not available in the public domain through the performed searches.

Detailed structural information, including solid-state molecular structure, intermolecular interactions, and conformational analysis, is typically derived from single-crystal X-ray diffraction studies. Despite searching for such studies, no specific crystallographic data has been located for this compound. Consequently, the precise details for the following sections cannot be provided:

Conformational Analysis and Dihedral Angles

Similarly, a validated HPLC method specifically for the purity assessment of this compound was not found. While general HPLC methods for related compounds exist, the specific parameters required for the section below are not available:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Without access to peer-reviewed articles or crystallographic databases containing this specific information, it is not possible to generate the thorough, informative, and scientifically accurate content for each section and subsection as requested in the prompt. Providing data from isomers or related derivatives would be scientifically inappropriate and would not adhere to the strict focus on the single, specified compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.comresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.151 |

| LUMO | -2.269 |

| Energy Gap (ΔE) | 3.882 |

Note: The data presented is for the related compound ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and serves as an example of typical values obtained from DFT calculations. materialsciencejournal.orgresearchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These parameters, rooted in conceptual DFT, provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle. mdpi.commdpi.com

Key reactivity parameters include:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.151 |

| Electron Affinity (EA) | 2.269 |

| Electronegativity (χ) | 4.210 |

| Chemical Hardness (η) | 1.941 |

| Chemical Softness (S) | 0.515 |

| Electrophilicity Index (ω) | 4.567 |

Note: The data presented is for the related compound ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and is for illustrative purposes. materialsciencejournal.orgresearchgate.net

Molecular Modeling and Dynamics

Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules, which are critical for understanding their function and interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For 2-Methyl-3-(4-nitrophenyl)propanoic acid, significant conformational flexibility arises from rotations around several key single bonds:

The C-C bond between the phenyl ring and the propanoic acid side chain.

The two C-C single bonds within the propanoic acid backbone.

The steric hindrance introduced by the methyl group on the propanoic acid chain and the bulky nitro group on the phenyl ring will influence the preferred conformations. Computational modeling can identify the most stable (lowest energy) conformers by systematically exploring the molecule's potential energy surface. This analysis is vital for understanding how the molecule's shape influences its properties and potential interactions with other molecules. lumenlearning.com

To quantitatively assess conformational flexibility, an energy profile can be determined by calculating the change in molecular energy as a function of rotation around specific torsional (dihedral) angles. This is often done by performing a "torsional scan" or "potential energy surface (PES) scan" using quantum chemical methods.

For this compound, a computational scan would involve systematically rotating a specific dihedral angle (e.g., the angle defining the orientation of the phenyl ring relative to the side chain) in small increments and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). This profile provides the energy barriers for rotation, indicating how readily the molecule can switch between different shapes at a given temperature.

Mechanistic Computational Studies of this compound and Related Nitroaromatic Compounds

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound like this compound, which possesses both a chiral center and a strongly electron-withdrawing nitro group, computational studies are invaluable for understanding its reactivity, reaction mechanisms, and the influence of its environment on chemical processes. While specific computational studies on this compound are not extensively available in public literature, the principles and methodologies can be thoroughly illustrated by examining theoretical research on analogous compounds containing the 4-nitrophenyl moiety.

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical approaches, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and intermediates, and thereby elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, products, and all intervening species, a plausible reaction pathway can be proposed. researchgate.net

For instance, in a study on a related nitroaromatic compound, β-nitrostyrene, DFT calculations using the M062X method with a def2svp basis set were employed to investigate the mechanism of the addition of triphenyl phosphite (B83602). researchgate.net Three different potential pathways were modeled, involving the nucleophilic attack of the phosphite at different electrophilic sites of the β-nitrostyrene molecule. The optimization of the geometries of the starting materials, intermediates, transition states, and final products, along with the calculation of their respective energies, allowed for a comparison of the feasibility of each proposed mechanism. researchgate.net

Such computational investigations provide detailed insights that are often difficult to obtain through experimental means alone. The energetic profiles of the different reaction pathways can reveal the most likely mechanism, and the geometries of the transition states can offer clues about the factors that control the stereoselectivity and regioselectivity of a reaction.

| Computational Method | Basis Set | System Studied | Key Findings |

| Density Functional Theory (M062X) | def2svp | Reaction of β-nitrostyrene with triphenyl phosphite | Elucidation of the most probable reaction pathway by comparing the energetics of three proposed mechanisms. researchgate.net |

Solvent Influence on Reaction Intermediates

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism by stabilizing or destabilizing reactants, products, and, most importantly, reaction intermediates and transition states. nih.govwikipedia.org Computational models can simulate these solvent effects, providing a deeper understanding of their role.

Theoretical studies on the hydrolysis of p-nitrophenyl acetate, a compound also featuring a 4-nitrophenyl group, have demonstrated the indispensable role of the solvent in shaping the transition state. nih.gov By employing DFT, it was shown that the solvent influences the concertedness of the transition state. nih.gov Similarly, research on the photochemical reactions of nitrophenols in different solvents, such as 2-propanol and water, has revealed that the solvent can significantly alter reactivity. rsc.orgbohrium.com For example, time-dependent DFT calculations indicated that the enhanced reactivity of 2,4-dinitrophenol (B41442) in 2-propanol is due to a strong interaction between a solvent molecule and the nitro group in the excited state. rsc.orgbohrium.com

These studies highlight that both implicit continuum models and explicit solvent molecules can be used in calculations to model the solvent environment. The choice of model depends on the specific interactions that are expected to be important. For reactions involving charged or highly polar intermediates, explicit solvent models that can account for specific hydrogen bonding interactions are often crucial for obtaining accurate results.

| Compound | Solvents Compared | Computational Approach | Observed Solvent Influence |

| p-Nitrophenyl acetate | Not specified | Density Functional Theory | The solvent plays a crucial role in shaping the concerted transition state of the hydrolysis reaction. nih.gov |

| Nitrophenols | 2-propanol, Water | Time-Dependent Density Functional Theory | The reactivity of 2,4-dinitrophenol is dramatically increased in 2-propanol due to strong interactions between the solvent and the nitro group in the excited state. rsc.orgbohrium.com |

Donor-Acceptor Systems and Reactivity

The 4-nitrophenyl group is a strong electron-acceptor due to the electron-withdrawing nature of the nitro group. In a molecule like this compound, this electron-accepting character can significantly influence its reactivity and its interactions with other molecules. Computational studies are essential for quantifying the electronic properties of such donor-acceptor systems and understanding how these properties govern their behavior.

The design and analysis of donor-bridge-acceptor molecules are areas where computational chemistry has made significant contributions. rsc.orgtudelft.nl For a system to exhibit efficient intramolecular charge transfer (ICT), a key process in many photophysical applications, the electronic coupling between the donor and acceptor moieties is critical. rsc.orgtudelft.nlrsc.org Theoretical calculations can predict the extent of this coupling and how it is influenced by the molecular structure.

In studies of meta-terphenyl linked donor-π-acceptor dyads, it was observed that the intramolecular charge transfer characteristics in the excited state were controlled by the electron-accepting ability of the acceptor group. rsc.org Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity, are often used in conjunction with computational data to quantify the change in dipole moment upon excitation, a hallmark of ICT. rsc.org Natural Bond Orbital (NBO) analysis is another computational tool that can be used to investigate donor-acceptor interactions within a molecule, providing insights into charge transfer and hyperconjugative interactions. researchgate.net

| System Type | Key Feature | Computational Insight |

| Donor-Bridge-Acceptor | Quantum Interference | Computational design to balance weak and strong electronic coupling for pronounced interference effects. rsc.orgtudelft.nl |

| meta-Terphenyl linked Donor-π-Acceptor | Intramolecular Charge Transfer | ICT in the excited state is controlled by the electron-accepting ability of the acceptor moiety. rsc.org |

Applications in Advanced Chemical Synthesis and Material Precursors

Intermediate in Organic Synthesis

As a multifunctional molecule, 2-Methyl-3-(4-nitrophenyl)propanoic acid serves as a valuable building block for a range of organic compounds. Its reactivity can be selectively targeted at the carboxylic acid, the aromatic nitro group, or the benzylic position, enabling diverse synthetic transformations.

This compound can potentially serve as a precursor for the synthesis of substituted styrene (B11656) derivatives. One plausible pathway is through a decarboxylative elimination reaction. For instance, copper-catalyzed decarboxylative elimination of hydrocinnamic acids is a known method to generate styrenes. semanticscholar.org This type of reaction proceeds via benzylic deprotonation followed by a radical decarboxylation, offering a synthetic route to vinyl arenes. While not specifically documented for this compound, the structural analogy to other hydrocinnamic acids suggests its viability in such transformations. The resulting 1-(1-methyl-2-propen-1-yl)-4-nitrobenzene would be a valuable monomer for polymerization or a reactive intermediate for further functionalization.

Another approach involves the enzymatic decarboxylation of similar phenolic acids. Phenolic acid decarboxylases, for example, are known to catalyze the decarboxylation of compounds like coumaric acid to produce vinyl phenols, which are precursors to styrene derivatives. rsc.org

The presence of both a nitro group and a carboxylic acid moiety makes this compound a suitable starting material for the synthesis of various aromatic and heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions. For example, reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using zinc or iron dust is a known method for synthesizing quinoline-4-amines. nih.gov A similar strategy could potentially be employed with derivatives of this compound to construct nitrogen-containing heterocyclic cores.

Furthermore, the carboxylic acid group can be activated and reacted with various nucleophiles to form amides, esters, and other derivatives, which can then undergo intramolecular cyclization to form lactams, lactones, and other heterocyclic systems. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the utility of propanoic acid scaffolds in creating complex heterocyclic structures. mdpi.com

In the construction of more complex molecules, this compound offers multiple handles for synthetic elaboration. The nitroarene moiety, for instance, can participate in cross-coupling reactions. Modern palladium-catalyzed cross-coupling methods, such as the Suzuki-Miyaura reaction, have been developed to utilize nitroarenes as electrophilic partners, enabling the formation of new carbon-carbon bonds through the cleavage of the Ar-NO2 bond. nih.govnih.govresearchgate.net This allows for the introduction of various aryl, alkyl, or vinyl groups at the 4-position of the phenyl ring, significantly increasing molecular complexity.

The carboxylic acid function also provides a versatile point for modification, allowing for the coupling of other molecular fragments through amide or ester linkages. This dual reactivity makes the compound a useful building block in multi-step synthetic sequences aimed at creating complex target molecules with potential biological or material applications.

Role in Development of Specialty Chemicals and Materials

The chemical structure of this compound makes it a candidate precursor for the development of specialty chemicals and materials. The nitro group can be reduced to an amine, yielding an amino acid derivative that could be incorporated into peptides or polymers. The resulting aminophenyl-containing polymers may exhibit interesting electronic or optical properties.

Furthermore, the aromatic nitro group is a known precursor to materials with nonlinear optical properties. The potential for this compound to be transformed into chromophores for such applications exists. The synthesis of polymers from bio-derived phenolic acids to create styrene derivatives for materials applications is an area of active research. rsc.org

Use in Derivatization for Diverse Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of diverse chemical libraries is crucial for identifying new bioactive compounds. This compound is an excellent scaffold for creating such libraries. The carboxylic acid group can be readily converted into a wide range of amides, esters, and other derivatives by reacting it with a diverse set of amines and alcohols. mdpi.org

This approach, often employed in combinatorial chemistry, allows for the rapid synthesis of a large number of structurally related compounds. nih.gov The resulting library of derivatives can then be screened for biological activity. The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives and their evaluation for antimicrobial activity is an example of how functionalized propanoic acids are used to generate libraries of potential drug candidates. nih.gov

Below is an interactive data table summarizing the potential derivatization of this compound for chemical library synthesis.

| Reagent Class | Functional Group Targeted | Resulting Derivative Class | Potential Application |

| Alcohols | Carboxylic Acid | Esters | Pro-drugs, Material Science |

| Amines | Carboxylic Acid | Amides | Bioactive Molecules |

| Reducing Agents | Nitro Group | Amines | Polymer Precursors |

| Organoboron Compounds | Nitro Group (via Cross-Coupling) | Biaryls | Complex Molecule Synthesis |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-methyl-3-arylpropanoic acids is a well-established area of organic chemistry, yet there is always room for improvement, particularly in terms of sustainability and efficiency. A key area of future research would be the development of novel synthetic routes to 2-Methyl-3-(4-nitrophenyl)propanoic acid that are both environmentally friendly and economically viable.

One potential approach is the adaptation of the malonic ester synthesis. chegg.comchegg.com This classic method could be modified to use greener solvents and reagents. For instance, instead of traditional volatile organic solvents, researchers could explore the use of ionic liquids or deep eutectic solvents. Additionally, the use of solid-supported bases could simplify purification and reduce waste.

Another promising avenue is the direct methylation of 3-(4-nitrophenyl)propanoic acid derivatives. While direct methylation can sometimes lead to a mixture of products, modern catalytic methods, including the use of specific transition metal catalysts, could offer higher selectivity for the desired 2-methyl product. orgsyn.org The development of a highly regioselective methylation process would represent a significant advancement.

Furthermore, biocatalysis presents an exciting, sustainable alternative to traditional chemical synthesis. The use of enzymes to catalyze the key bond-forming steps could lead to a highly enantioselective synthesis of chiral this compound, which could be crucial for potential pharmaceutical applications.

| Synthetic Route | Potential Advantages | Potential Challenges | Key Research Focus |

| Modified Malonic Ester Synthesis | Well-understood reaction, potential for high yield. | Can generate significant waste, requires multiple steps. | Development of greener solvent and reagent systems. |

| Direct Catalytic Methylation | Potentially more atom-economical, fewer steps. | Achieving high regioselectivity can be difficult. | Design of highly selective catalysts. |

| Biocatalytic Synthesis | High enantioselectivity, environmentally friendly. | Enzyme discovery and optimization can be time-consuming. | Screening for suitable enzymes and reaction engineering. |

Exploration of New Chemical Transformations

The functional groups present in this compound—a carboxylic acid and a nitro group—offer a rich playground for chemical transformations. A systematic exploration of these reactions could lead to a diverse library of new compounds with potentially interesting biological or material properties.

The carboxylic acid moiety can be readily converted into a variety of other functional groups. For example, esterification or amidation could be used to generate a series of derivatives with varying lipophilicity and hydrogen-bonding capabilities, which could be useful for tuning the compound's pharmacokinetic properties. researchgate.net

The nitro group is also a versatile functional handle. Its reduction to an amine would provide a key intermediate for the synthesis of a wide range of new analogues. This amino group could then be further functionalized through reactions such as acylation, alkylation, or diazotization, opening up a vast chemical space for exploration.

Furthermore, the aromatic ring itself can be a site for further functionalization. Electrophilic aromatic substitution reactions could be used to introduce additional substituents onto the phenyl ring, although the directing effects of the existing groups would need to be carefully considered.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry can be a powerful tool to guide and accelerate the experimental exploration of this compound. mdpi.com Advanced computational modeling can be employed to predict reaction outcomes, elucidate reaction mechanisms, and optimize reaction conditions, thereby saving time and resources in the laboratory. nih.gov

Density Functional Theory (DFT) calculations can be used to model the proposed synthetic routes and chemical transformations. nih.gov For example, DFT could be used to calculate the activation energies for different synthetic pathways, helping to identify the most promising routes for experimental investigation. It could also be used to study the electronic properties of the molecule and its derivatives, providing insights into their reactivity and potential applications.

Molecular docking simulations could be used to predict the binding of this compound and its analogues to biological targets, such as enzymes or receptors. mdpi.comacs.org This could help to identify potential therapeutic applications for these compounds and guide the design of more potent and selective analogues.

| Computational Method | Application in Research | Potential Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways and electronic structures. | Reaction feasibility, mechanistic details, reactivity predictions. |

| Molecular Docking | Predicting binding to biological targets. | Potential therapeutic targets, structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in a biological environment. | Conformational preferences, binding stability. |

Design and Synthesis of Chemically Versatile Analogues

The systematic design and synthesis of analogues of this compound is a crucial step in exploring its full potential. By making targeted modifications to the molecule's structure, it may be possible to fine-tune its properties for specific applications. mdpi.com

One area of focus could be the synthesis of a library of analogues with different substituents on the phenyl ring. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups could have a significant impact on the molecule's electronic properties and, consequently, its biological activity.

Another approach would be to synthesize analogues with different stereochemistry at the chiral center. The separation and biological evaluation of the individual enantiomers of this compound could reveal stereospecific interactions with biological targets. drugbank.com

Furthermore, the propanoic acid side chain could be modified. For example, the methyl group could be replaced with other alkyl groups, or the carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole. These modifications could influence the molecule's acidity, solubility, and metabolic stability.

The synthesis of these analogues would likely employ similar synthetic strategies as those developed for the parent compound, with appropriate modifications to accommodate the different functional groups. A close integration of computational design and chemical synthesis would be key to efficiently exploring the vast chemical space of potential analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.